molecular formula C17H24N2O6S B11126819 2-[2-Methyl-4-(morpholine-4-sulfonyl)-phenoxy]-1-morpholin-4-yl-ethanone

2-[2-Methyl-4-(morpholine-4-sulfonyl)-phenoxy]-1-morpholin-4-yl-ethanone

Cat. No.: B11126819
M. Wt: 384.4 g/mol
InChI Key: GFMARZOLOJNZNX-UHFFFAOYSA-N
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Description

2-[2-METHYL-4-(MORPHOLINE-4-SULFONYL)PHENOXY]-1-(MORPHOLIN-4-YL)ETHAN-1-ONE is a complex organic compound featuring morpholine and sulfonyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-METHYL-4-(MORPHOLINE-4-SULFONYL)PHENOXY]-1-(MORPHOLIN-4-YL)ETHAN-1-ONE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 2-methyl-4-(morpholine-4-sulfonyl)phenol with 1-(morpholin-4-yl)ethanone under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-[2-METHYL-4-(MORPHOLINE-4-SULFONYL)PHENOXY]-1-(MORPHOLIN-4-YL)ETHAN-1-ONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce alcohols or amines .

Scientific Research Applications

2-[2-METHYL-4-(MORPHOLINE-4-SULFONYL)PHENOXY]-1-(MORPHOLIN-4-YL)ETHAN-1-ONE has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[2-METHYL-4-(MORPHOLINE-4-SULFONYL)PHENOXY]-1-(MORPHOLIN-4-YL)ETHAN-1-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved may include signal transduction cascades or metabolic processes, depending on the biological context .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-METHYLSULFANYL-PHENYL)-1-MORPHOLIN-4-YL-ETHANETHIONE
  • 1-MORPHOLIN-4-YL-2-(2-NITRO-PHENYL)-ETHANONE
  • 2-(4-BROMO-PHENYL)-1-MORPHOLIN-4-YL-ETHANETHIONE

Uniqueness

2-[2-METHYL-4-(MORPHOLINE-4-SULFONYL)PHENOXY]-1-(MORPHOLIN-4-YL)ETHAN-1-ONE is unique due to its dual morpholine and sulfonyl functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications, distinguishing it from other similar compounds .

Properties

Molecular Formula

C17H24N2O6S

Molecular Weight

384.4 g/mol

IUPAC Name

2-(2-methyl-4-morpholin-4-ylsulfonylphenoxy)-1-morpholin-4-ylethanone

InChI

InChI=1S/C17H24N2O6S/c1-14-12-15(26(21,22)19-6-10-24-11-7-19)2-3-16(14)25-13-17(20)18-4-8-23-9-5-18/h2-3,12H,4-11,13H2,1H3

InChI Key

GFMARZOLOJNZNX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CCOCC2)OCC(=O)N3CCOCC3

Origin of Product

United States

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